molecular formula C14H9BrN2O3S B1391561 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde CAS No. 942920-59-4

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

Cat. No. B1391561
M. Wt: 365.2 g/mol
InChI Key: UXCRRVPQCKBHRH-UHFFFAOYSA-N
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Description

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a chemical compound with the molecular formula C14H9BrN2O3S . It is a versatile material used in scientific research. It is known to be a crucial organic intermediate that serves as a building block for the synthesis of substituted azaindole products . Azaindoles are organic compounds known for their diverse range of biological activities, including anticancer, antiviral, and antibacterial properties .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde has been utilized in various synthetic applications in organic chemistry. For example, it has been involved in the synthesis of novel oxazol-5(4H)-ones with potential pharmacological applications (Rosca, 2020). Additionally, it has been used in the diastereoselective addition of phenylsulfonyl-substituted allylic bromides to aldehydes, enabling control over the stereochemistry of adjacent chiral centers in acyclic compounds (Auvray et al., 1986).

Multicomponent Reactions and Complex Molecule Synthesis

The compound has shown utility in multicomponent reactions. For instance, it has been involved in the preparation and nucleophilic substitution of vinylphenylsulfone derivatives, leading to highly regioselective reactions with various electrophiles (Auvray et al., 1988). These reactions are essential for the synthesis of complex molecules in organic and medicinal chemistry.

Electroluminescent Device Development

In the field of materials science, derivatives of 7-azaindole, which include 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde, have been synthesized for use in electroluminescent devices. These compounds have demonstrated potential as blue emitters and hole transport materials in such devices (Wu et al., 2001).

Crystal Structure Analysis

The compound has also been a subject of crystallographic studies to understand its structural properties. Research in this area has provided insights into the crystal structures, vibrational spectra, and theoretical molecular structures of halogeno-derivatives of 7-azaindole, which are essential for further applications in material science and molecular engineering (Morzyk-Ociepa et al., 2018).

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCRRVPQCKBHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 3.56 mmol) was added dropwise to a solution of diisopropylamine (3.56 mmol) in anhydrous tetrahydrofuran (5 mL) at −78° C. under nitrogen. The reaction was stirred for 30 minutes at −78° C. and then a solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (2.97 mmol) in anhydrous tetrahydrofuran (1 mL) was added dropwise via syringe. The resulting reaction was stirred at −78° C. for 2 h and then a solution of N,N-dimethylformamide (11.88 mmol) in tetrahydrofuran (1 mL) was added dropwise by syringe. The reaction was stirred at −78° C. for 2 h and then quenched with saturated aqueous ammonium chloride solution (10 mL). The mixture was extracted with ethyl acetate (2×20 mL), and the combined organic layers were dried over magnesium sulfate and concentrated in vacuo. Purification by silica gel chromatography (Analogix IF280, 70-100% CH2Cl2/hexanes) afforded the title compound as a white solid (66%). ESMS [M+H]+: 365.0
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.97 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
11.88 mmol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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